molecular formula C19H20FN3O4 B2988696 N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 2034194-52-8

N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

Cat. No.: B2988696
CAS No.: 2034194-52-8
M. Wt: 373.384
InChI Key: NNVBONDUQBZYSM-KDMJMNFUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-(5-Fluoropyrimidin-2-yl)ethanone” is a chemical compound with the CAS number 905587-44-2 . It’s used for testing and research purposes .


Molecular Structure Analysis

The molecular formula of “1-(5-Fluoropyrimidin-2-yl)ethanone” is C6H5FN2O, and its molecular weight is 140.12 .


Physical and Chemical Properties Analysis

The boiling point of “1-(5-Fluoropyrimidin-2-yl)ethanone” is predicted to be 259.5±32.0 °C, and its density is predicted to be 1?±.0.06 g/cm3 . It should be stored in an inert atmosphere at room temperature .

Scientific Research Applications

Chemical Synthesis and Structural Characterization

N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is involved in complex chemical synthesis processes and structural characterization studies. For example, research by Richter et al. (2022) delves into the structural characterization and antimycobacterial evaluation of a benzimidazole analogue of the antituberculosis drug candidate TBA-7371, showcasing the compound's role in the development of new antimicrobial agents (Richter et al., 2022). This highlights its significance in medicinal chemistry for designing drugs with potential therapeutic effects against bacterial infections.

Pharmacokinetic and Biological Activity Studies

The compound is also a focal point in pharmacokinetic and biological activity studies, as researchers aim to understand its behavior in biological systems and its potential as a therapeutic agent. For instance, studies on metabolism and disposition of potent HIV integrase inhibitors use related chemical structures to investigate their pharmacokinetic profiles and metabolic pathways, demonstrating the importance of such compounds in the development of antiviral drugs (Monteagudo et al., 2007).

Antimicrobial and Anticancer Research

Further research explores the antimicrobial and anticancer properties of related compounds, underscoring the versatility of this compound analogues in therapeutic applications. The synthesis and evaluation of novel pyrazolopyrimidines derivatives, for example, highlight their potential as anticancer and anti-5-lipoxygenase agents, offering insights into their role in developing new treatments for cancer and inflammatory diseases (Rahmouni et al., 2016).

Safety and Hazards

“1-(5-Fluoropyrimidin-2-yl)ethanone” is intended for research use only and should not be used as a food, drug, or household item .

Properties

IUPAC Name

N-[4-(5-fluoropyrimidin-2-yl)oxycyclohexyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN3O4/c20-12-9-21-19(22-10-12)26-14-7-5-13(6-8-14)23-18(24)17-11-25-15-3-1-2-4-16(15)27-17/h1-4,9-10,13-14,17H,5-8,11H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNVBONDUQBZYSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC(=O)C2COC3=CC=CC=C3O2)OC4=NC=C(C=N4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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